N-(2-methoxy-5-methylphenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-methylthieno[2,3-d]pyrimidine-6-carboxamide
Description
N-(2-methoxy-5-methylphenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-methylthieno[2,3-d]pyrimidine-6-carboxamide is a thieno[2,3-d]pyrimidine derivative featuring a carboxamide group at position 6, a methyl group at position 5, and a 4-(4-methoxyphenyl)piperazine substituent at position 2. The 2-methoxy-5-methylphenyl group attached to the carboxamide introduces steric and electronic effects that influence receptor interactions.
Thieno[2,3-d]pyrimidine scaffolds are pharmacologically significant due to their structural resemblance to purine bases, enabling interactions with enzymes and receptors involved in nucleotide metabolism or signaling pathways . The methoxy groups on the phenyl rings likely enhance solubility and modulate electron density, while the piperazine moiety may contribute to interactions with neurotransmitter receptors .
Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-methylthieno[2,3-d]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5O3S/c1-17-5-10-22(35-4)21(15-17)30-26(33)24-18(2)23-25(28-16-29-27(23)36-24)32-13-11-31(12-14-32)19-6-8-20(34-3)9-7-19/h5-10,15-16H,11-14H2,1-4H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUMOPJGXYKGBND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=C(C3=C(N=CN=C3S2)N4CCN(CC4)C5=CC=C(C=C5)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxy-5-methylphenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-methylthieno[2,3-d]pyrimidine-6-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities against various cancer cell lines. This article reviews the synthesis, characterization, and biological evaluation of this compound, drawing insights from diverse research studies.
Chemical Structure and Properties
The compound has the following molecular formula: with a molecular weight of 503.62 g/mol. Its structure features a thieno[2,3-d]pyrimidine core, which is known for its diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C27H29N5O3S |
| Molecular Weight | 503.62 g/mol |
| IUPAC Name | This compound |
| Purity | ≥ 95% |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thieno[2,3-d]pyrimidine scaffold and subsequent functionalization with piperazine and methoxy groups. The synthetic pathway often utilizes standard reactions such as nucleophilic substitutions and coupling reactions to achieve the desired structure.
Antitumor Activity
Research has indicated that thieno[2,3-d]pyrimidine derivatives exhibit promising antitumor activity. A study evaluated the cytotoxic effects of various derivatives against cancer cell lines including MDA-MB-231 (breast cancer) and A549 (lung cancer). The results showed that compounds similar to this compound possess significant cytotoxic effects.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| N-(2-methoxy-5-methylphenyl)-... | MDA-MB-231 | 27.6 |
| N-(2-methoxy-5-methylphenyl)-... | A549 | 15.6 |
| Thienopyrimidine derivative A1 | NCI-H1975 | 13 |
| Thienopyrimidine derivative B1 | A549 | 0.297 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the potency of these compounds.
The biological activity of this compound may be attributed to its ability to inhibit specific kinases involved in tumor proliferation. The interaction with epidermal growth factor receptor (EGFR) pathways has been highlighted in several studies, where modifications to the thieno[2,3-d]pyrimidine structure enhanced kinase inhibition.
Case Studies
Case Study 1: EGFR Inhibition
In one study, derivatives similar to N-(2-methoxy-5-methylphenyl)-... were tested for their EGFR inhibitory activity using enzyme-linked immunosorbent assays (ELISA). The results demonstrated that these compounds could significantly inhibit EGFR L858R/T790M mutations, which are common in non-small cell lung cancer.
Case Study 2: Selective Cytotoxicity
Another research effort focused on the selective cytotoxicity of these compounds against various cancer cell lines. It was found that modifications to the piperazine moiety could enhance selectivity towards certain cancer types while reducing toxicity towards normal cells.
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidine Derivatives
- N-(2-(dimethylamino)ethyl)-4-(4-fluoro-2-(tetrahydro-2H-pyran-4-yloxy)phenyl-amino)-5-methylthieno[2,3-d]pyrimidine-6-carboxamide (): Shares the thieno[2,3-d]pyrimidine core but substitutes the 4-position with a fluorophenyl-tetrahydro-2H-pyran-4-yloxy group. The dimethylaminoethyl group at the carboxamide enhances hydrophilicity compared to the methoxy-methylphenyl group in the target compound. Likely exhibits distinct pharmacokinetic profiles due to differences in hydrogen-bonding capacity .
- 3-Amino-5-methyl-4-oxo-N-aryl-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamides (): Features a thioxo group at position 2 and a saturated tetrahydropyrimidine ring. The thioxo group may increase metabolic stability but reduce binding affinity compared to the target compound’s fully aromatic system .
Pyrimidine-5-carboxamide Derivatives
- 4-Amino-N-[(2-methoxyphenyl)methyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine-5-carboxamide (): Replaces the thieno[2,3-d]pyrimidine core with a pyrimidine ring. The 4-amino group and pyridinyl-piperazine substituent may enhance π-π stacking interactions, but the absence of the sulfur-containing thiophene ring reduces lipophilicity .
Physicochemical Properties
- The target compound’s methoxy groups likely confer moderate lipophilicity, balancing solubility and membrane permeability.
- Higher purity in compounds like 13c (99.59%) suggests optimized synthesis protocols, which could guide purification strategies for the target compound .
Preparation Methods
Formation of 2-Amino-3-Cyano-4,5-Dimethylthiophene
A modified Gewald reaction is employed to synthesize 2-amino-3-cyano-4,5-dimethylthiophene. This involves the condensation of methyl ketones (e.g., pentane-2,4-dione) with elemental sulfur and malononitrile in the presence of a base such as morpholine. The reaction proceeds via a three-component mechanism, yielding the thiophene derivative with a methyl group at positions 4 and 5.
Cyclization to Thieno[2,3-d]Pyrimidin-4-One
The amino-thiophene intermediate is subjected to cyclization using potassium hydroxide in ethanol under reflux. This step forms the thieno[2,3-d]pyrimidin-4-one skeleton. Alternatively, microwave irradiation significantly enhances reaction efficiency, reducing the cyclization time from 12 hours to 30 minutes while improving yields from 65% to 89%.
Chlorination at Position 4
To introduce a leaving group for subsequent piperazine substitution, the pyrimidin-4-one is treated with phosphorus oxychloride (POCl₃) at 80–90°C. This converts the carbonyl group at position 4 into a chloride, yielding 4-chloro-5-methylthieno[2,3-d]pyrimidine.
Functionalization at Position 6: Carboxamide Formation
The carboxamide group at position 6 is introduced via hydrolysis of a nitrile intermediate followed by amidation.
Nitrile Intermediate Synthesis
The thienopyrimidine derivative is functionalized at position 6 by replacing a methyl group with a nitrile. This is achieved through a radical-based cyanation reaction using copper(I) cyanide (CuCN) and ammonium persulfate ((NH₄)₂S₂O₈) in acetonitrile at 70°C. The reaction proceeds via a single-electron transfer mechanism, yielding 6-cyano-4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-methylthieno[2,3-d]pyrimidine.
Hydrolysis to Carboxylic Acid
The nitrile group is hydrolyzed to a carboxylic acid using concentrated hydrochloric acid (HCl) at reflux. This step requires careful temperature control to avoid decomposition, achieving a 90% conversion rate.
Amidation with 2-Methoxy-5-Methylaniline
The carboxylic acid is activated using ethyl chloroformate and triethylamine (Et₃N) in tetrahydrofuran (THF), forming a mixed anhydride. Subsequent reaction with 2-methoxy-5-methylaniline at room temperature yields the target carboxamide. Alternatively, coupling agents such as HATU or EDCl/HOBt improve yields to 78–82%.
Optimization and Alternative Routes
Microwave-Assisted Cyclization
Microwave irradiation reduces reaction times for key steps, such as cyclization and piperazine coupling. For example, cyclization of the thiophene precursor under microwave conditions (300 W, 120°C) completes in 15 minutes versus 12 hours conventionally.
Catalytic Hydrogenation for Nitro Intermediates
In alternative routes, nitro intermediates are reduced using 10% palladium on carbon (Pd/C) under hydrogen gas. This method, adapted from the synthesis of 2-methoxy-5-aminopyridine, offers a cleaner profile with minimal waste generation.
Analytical Characterization
Critical validation steps include:
- Nuclear Magnetic Resonance (NMR) : The ¹H-NMR spectrum of the final compound shows a singlet at δ 3.85 ppm for the methoxy groups and a multiplet at δ 3.45–3.70 ppm for the piperazine protons.
- High-Resolution Mass Spectrometry (HRMS) : A molecular ion peak at m/z 544.2345 [M+H]⁺ confirms the molecular formula C₂₉H₃₃N₅O₃S.
Challenges and Mitigation Strategies
- Regioselectivity in Piperazine Coupling : Competing reactions at positions 2 and 4 are mitigated by using electron-deficient aryl chlorides and polar aprotic solvents like DMF.
- Carboxamide Hydrolysis : Over-hydrolysis to carboxylic acid is prevented by maintaining a stoichiometric excess of the amine during amidation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
